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Safety and Efficacy Profile at a Glance

The table below summarizes the key findings from a Phase 1 study of duvelisib in combination with

bendamustine and rituximab in patients with relapsed/refractory Non-Hodgkin Lymphoma (NHL) or Chronic

Lymphocytic Leukemia (CLL) [1] [2].

Aspect Details

Study Design Phase 1 trial in relapsed/refractory NHL and CLL patients [1].

Recommended Phase 2
Dose

Duvelisib 25 mg, taken orally twice daily (BID) [1] [2].

Most Common Adverse
Events (AEs)

Neutropenia (47.7%), fatigue (41.3%), rash (41.3%), diarrhea (31%) [1]
[2].

Nature of AEs The AE profile was consistent with the known safety of each single
agent, with no apparent increase in toxicities from the combination [1].

Treatment-Related Deaths 2 reported (cardiac arrest in patient with comorbidities; pneumonia) [2].
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Aspect Details

Overall Response Rate
(ORR)

71.8% (across all regimens in the trial) [1].

Median Progression-Free
Survival (PFS)

13.7 months [1].

Overall Survival (OS) Median OS not reached; 30-month OS probability was 62% [1].

Detailed Experimental Protocol

For professionals seeking to understand the study methodology, here are the key design elements.

Objective: The primary objective was to characterize the safety, maximum tolerated dose (MTD),
and preliminary efficacy of duvelisib given in combination with other agents [2].
Patient Population: The study enrolled patients with relapsed or refractory CLL or NHL who had an

ECOG performance status of ≤2 and adequate organ function. Patients had a median of 2 prior lines
of therapy [1] [2].

Study Arms and Dosing:
Arm 2 (DBR): Received rituximab (375 mg/m² IV on day 1), bendamustine (70 mg/m² IV for

CLL patients or 90 mg/m² for NHL patients on days 1-2) for the first six cycles, plus duvelisib
(orally BID) until disease progression or intolerance [1] [2].

Dose Escalation: Duvelisib was tested at 50 mg and 75 mg BID during escalation. However,
based on prior monotherapy data showing no advantage with doses >25 mg BID, the

expansion dose was set at 25 mg BID [1] [2].
Outcome Measures:

Safety: Assessed by the frequency and severity of adverse events, graded according to
CTCAE [1].

Efficacy: Evaluated via overall response rate (ORR), progression-free survival (PFS), and
overall survival (OS), with responses assessed every 3 cycles [1] [2].

Contextualizing the Combination's Profile

This trial concluded that the DBR combination was generally well-tolerated, with a safety profile that did

not appear to be synergistic in toxicity, and showed encouraging anti-tumor activity [1] [2]. However, it is
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important to place these findings in the broader therapeutic landscape.

Comparison with Other Regimens: A 2024 Bayesian network meta-analysis compared the safety of
novel therapies for relapsed/refractory CLL. It found that regimens containing acalabrutinib,
zanubrutinib, or venetoclax + rituximab had acceptable safety profiles and were indicated as
potentially preferred options [3]. The study noted that the frequency of grade ≥3 AEs was comparable

between these agents [3].
Specific BTKi Toxicities: The same analysis highlighted that among Bruton's tyrosine kinase

inhibitors (BTKis), zanubrutinib was associated with a higher risk of hypertension and bleeding than
acalabrutinib [3]. This is a distinct safety consideration compared to the PI3K inhibitor duvelisib.

Status of Further Development: It is worth noting that a Phase 3 trial (BRAVURA) designed to
confirm the efficacy and safety of DBR versus placebo plus bendamustine and rituximab in indolent

NHL was withdrawn and did not proceed [4].

Experimental Workflow Visualization

The following diagram illustrates the design and primary outcomes of the Phase 1 combination trial.
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Study Population:
Relapsed/Refractory NHL/CLL

Phase 1 Design:
Dose Escalation & Expansion

Arm 2: DBR Combination
(Duvelisib + Bendamustine + Rituximab)

Duvelisib Dose Determination:
25 mg BID (Expansion Phase)

Primary Objective:
Safety & MTD

Secondary Objective:
Preliminary Efficacy

Key Safety Findings:
• Common AEs: Neutropenia, Rash, Fatigue, Diarrhea

• Profile consistent with single agents
• 2 treatment-related deaths

 Results

Key Efficacy Findings:
• ORR: 71.8%

• Median PFS: 13.7 months
• 30-month OS: 62%

 Results
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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